ethyl (2Z)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2Z)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2Z)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a thiazolo-pyrimidine core with various substituents that influence its biological properties. The molecular formula is C24H22N2O4S, indicating the presence of multiple functional groups that contribute to its activity.
Biological Activity
1. Antimicrobial Activity
Research has demonstrated that derivatives of thiazolo-pyrimidine compounds exhibit notable antimicrobial properties. For instance, synthesized compounds similar to this compound have shown antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. A study highlighted the potential of thiazolo-pyrimidine derivatives to act as inhibitors of protein kinase CK2 (PKCK2), a serine/threonine kinase implicated in cancer progression. Specifically, one derivative exhibited an IC50 of 0.56 µM against PKCK2, demonstrating greater potency than traditional inhibitors . This suggests that the compound may play a role in inhibiting cancer cell proliferation and inducing apoptosis.
3. Anti-inflammatory Effects
Dihydropyrimidines, including those related to the compound , have been noted for their anti-inflammatory activities. They are believed to modulate inflammatory pathways effectively, which could be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound's ability to inhibit kinases like PKCK2 suggests it interferes with signaling pathways critical for cell growth and survival.
- Antimicrobial Mechanisms: The interaction with bacterial cell walls or metabolic pathways may lead to the observed antimicrobial effects.
Research Findings and Case Studies
Study | Findings |
---|---|
Jotani et al., 2010 | Identified structural characteristics influencing biological activity; suggested potential as an anticancer agent. |
Mayer et al., 1999 | Highlighted the role of dihydropyrimidines in blocking mitosis through kinesin inhibition. |
Recent Antimicrobial Studies | Showed efficacy against E. coli and S. aureus with MIC values indicating significant antibacterial potential. |
Properties
Molecular Formula |
C22H20N2O4S2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H20N2O4S2/c1-4-28-21(26)18-13(2)23-22-24(19(18)16-10-7-11-29-16)20(25)17(30-22)12-14-8-5-6-9-15(14)27-3/h5-12,19H,4H2,1-3H3/b17-12- |
InChI Key |
NDOYKVUMWCNHDG-ATVHPVEESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC=CC=C4OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CC=C4OC)S2)C |
Origin of Product |
United States |
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